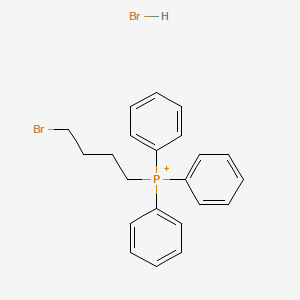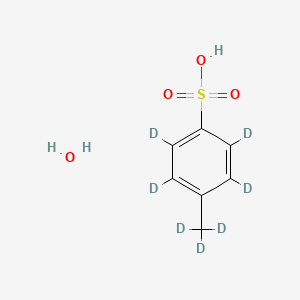
4-bromobutyl(triphenyl)phosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobutyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 1,4-dibromobutane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromobutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It can be involved in 1,3-dipolar cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include azides, thiols, and amines.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.
Major Products
Triazoles: Formed from cycloaddition reactions with azides.
Substituted Phosphonium Salts: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-bromobutyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Employed in the study of biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-bromobutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The bromine atom can be readily replaced by other nucleophiles, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-bromobutyl)triphenylphosphonium chloride
- (4-bromobutyl)triphenylphosphonium iodide
- (4-bromobutyl)triphenylphosphonium fluoride
Uniqueness
4-bromobutyl(triphenyl)phosphanium;hydrobromide is unique due to its specific reactivity and stability. The presence of the bromine atom allows for versatile substitution reactions, and the triphenylphosphonium group provides stability and reactivity in various chemical environments .
Eigenschaften
Molekularformel |
C22H24Br2P+ |
|---|---|
Molekulargewicht |
479.2 g/mol |
IUPAC-Name |
4-bromobutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1; |
InChI-Schlüssel |
BJDNCJGRAMGIRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)







![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

